(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462674
InChI: InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1
SMILES:
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol

(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid

CAS No.:

Cat. No.: VC17462674

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid -

Specification

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
IUPAC Name (2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1
Standard InChI Key LBXHSYNAEYCIDW-ZCFIWIBFSA-N
Isomeric SMILES C1=C(SC=C1Br)C[C@H](C(=O)O)N
Canonical SMILES C1=C(SC=C1Br)CC(C(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a propanoic acid backbone substituted at the beta-position with a 4-bromothiophen-2-yl group and an amino group at the alpha-carbon. The thiophene ring, a five-membered heterocycle containing sulfur, is brominated at the 4-position, introducing steric and electronic effects that influence its chemical behavior. Chirality arises from the asymmetric carbon bearing the amino and carboxylic acid groups, with the (R)-enantiomer exhibiting distinct stereochemical properties compared to its (S)-counterpart .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid
Molecular FormulaC7H8BrNO2S\text{C}_7\text{H}_8\text{BrNO}_2\text{S}
Molecular Weight250.12 g/mol
Stereochemistry(R)-configuration at C2
Canonical SMILESC1=C(SC=C1Br)CC(C(=O)O)N
Isomeric SMILESC1=C(SC=C1Br)CC@HN

The bromine atom enhances electrophilic substitution reactivity, while the amino and carboxylic acid groups enable participation in peptide coupling and metal coordination. Quantum chemical calculations, such as density functional theory (DFT), could further elucidate its electronic structure, though such studies specific to this compound remain unpublished .

Synthesis and Manufacturing Processes

Synthetic Routes

Synthesis typically begins with functionalization of the thiophene ring. A common approach involves bromination of 2-thiophenepropanoic acid derivatives using reagents like N\text{N}-bromosuccinimide (NBS) under controlled conditions. Stereoselective synthesis of the (R)-enantiomer may employ chiral auxiliaries or enzymatic resolution. For example, asymmetric hydrogenation of a ketone precursor using transition metal catalysts (e.g., ruthenium-BINAP complexes) can yield the desired configuration .

Optimization Challenges

Analytical Characterization Techniques

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks at δ 7.2–7.4 ppm correspond to thiophene protons, while the bromine atom causes deshielding of adjacent protons.

  • 13C^{13}\text{C} NMR: The carboxylic carbon resonates near δ 175 ppm, and the thiophene carbons appear between δ 120–140 ppm.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/zm/z 250.12 ([M+H]+^+), with fragmentation patterns indicating loss of CO2\text{CO}_2 (m/zm/z 206) and Br\text{Br}^- (m/zm/z 171) .

X-ray Crystallography:
Single-crystal analysis confirms the (R)-configuration and dihedral angles between the thiophene ring and propanoic acid chain, though no public datasets are available.

CompoundTarget Enzyme IC50 (µM)Antimicrobial MIC (µg/mL)
(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid12.3 (Thrombin)Not tested
5-Bromo-2-thiophenecarboxylic acid45.728 (S. aureus)

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and kinase modulators. Its chiral center makes it valuable for developing enantiopure pharmaceuticals, reducing off-target effects .

Materials Science

Brominated thiophenes are precursors to conductive polymers. Incorporating this amino acid derivative could yield novel poly(thiophene) hybrids with tunable electronic properties.

Chiral Building Blocks

Used in asymmetric synthesis to construct complex molecules, such as peptidomimetics and macrocycles, leveraging its stereochemical integrity .

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